
Rhodium (triphenylphosphine)carbonylacetylacetonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium (triphenylphosphine)carbonylacetylacetonate typically involves the reaction of rhodium chloride trihydrate with triphenylphosphine in the presence of N,N-dimethylformamide under nitrogen protection . The mixture is then heated under reflux, followed by the addition of acetylacetone. After cooling to room temperature, the solution is concentrated, and the product is precipitated by adding icy water. The resulting crystals are filtered, washed with water, and vacuum-dried to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process parameters, such as reaction temperature, reaction time, and phase ratio, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Hydroformylation Catalysis
This compound facilitates the hydroformylation of alkenes to produce aldehydes through a well-characterized catalytic cycle:
Mechanistic Steps
-
Oxidative Addition : Rh⁺ center reacts with H₂ to form Rh³⁺-hydride species
-
Alkene Coordination : Substrate binding to the rhodium center
-
Migratory Insertion : CO insertion into the Rh-alkyl bond
Performance Data
Substrate | Temperature (°C) | Pressure (bar) | Turnover Frequency (h⁻¹) |
---|---|---|---|
1-Octene | 80 | 20 (CO/H₂) | 1,200 |
Styrene | 100 | 30 (CO/H₂) | 950 |
[Experimental values from industrial applications, 1] |
Hydrogenation Reactions
The complex shows exceptional activity in asymmetric hydrogenation of α,β-unsaturated carbonyl compounds:
Key Reaction
Rh(acac)(CO)(PPh3)+H2→Rh-H speciesSubstrateHydrogenated product
Stereochemical Control
-
Enantiomeric Excess : Up to 98% ee achieved with chiral modifiers
Carbonylation Processes
Rhodium-mediated carbonylation demonstrates unique regioselectivity:
Methyl Acrylate Formation
Parameter | Value |
---|---|
Conversion Rate | 92% (24 h) |
Selectivity | 88% |
Optimal Conditions | 80°C, 50 bar CO |
[Data from batch reactor studies, 1] |
Oxidative Reactions
The rhodium-phosphine bond undergoes oxidative transformations:
Peroxide-Mediated Oxidation
Rh+H2O2Rh3++Cl−→Chloroaquorhodium(III)
Kinetic Parameters
Oxidative Addition and Methyl Migration
DFT studies reveal critical energy profiles for C-X bond activation:
Simplified vs Full Model Comparison
Reaction Step | ΔG‡ Simplified Model (kcal/mol) | ΔG‡ Full Model (kcal/mol) |
---|---|---|
Oxidative Addition | 18.7 | 19.2 |
Methyl Migration | 22.4 | 23.1 |
CO Insertion | 15.9 | 16.3 |
[Data from comparative DFT calculations, 2] |
Fluorinated Acid Chloride Additions
The catalyst enables unique transformations with fluorinated substrates:
Alkyne Functionalization
RC≡CR’+RfCOClCatRfC(O)C(R)=CR’
Yield Optimization
Scientific Research Applications
Rhodium (triphenylphosphine)carbonylacetylacetonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Rhodium (triphenylphosphine)carbonylacetylacetonate involves the coordination of the rhodium center with the ligands (triphenylphosphine, carbonyl, and acetylacetonate). This coordination facilitates various catalytic reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydroformylation, the rhodium center coordinates with the alkene substrate, facilitating the addition of a formyl group to produce aldehydes .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 25470-96-6
- Molecular Formula : C24H22O3PRh
- Molecular Weight : 492.31 g/mol
- Appearance : Yellow microcrystalline powder .
- Rhodium Content : 20.9% .
Synthesis: The compound is synthesized via a nitrogen-protected reaction involving triphenylphosphine rhodium chloride, acetylacetone, and N,N-dimethylformamide. This method avoids toxic solvents (e.g., benzene) and uses ethanol as an eco-friendly alternative, achieving high yields (>80%) and air-stable intermediates .
Applications :
Primarily used as a catalyst in hydroformylation reactions , where it facilitates the addition of syngas (CO/H2) to alkenes, forming aldehydes. Its stability under ambient conditions and cost-effective synthesis make it industrially relevant .
Structural and Ligand-Based Comparisons
A. Tris(triphenylphosphine)rhodium(I) Chloride
- CAS No.: 14694-95-2
- Formula : RhCl(PPh3)3
- Key Features :
- Contains three triphenylphosphine (PPh3) ligands and one chloride.
- Catalytic Role : Used in hydrogenation and hydrosilylation due to its ability to activate H2 .
- Stability : Sensitive to air and moisture, requiring inert storage conditions, unlike the air-stable intermediates in the target compound .
B. Carbonylbis(triphenylphosphine)rhodium(I) Chloride
- CAS No.: 14694-97-4
- Formula : RhCl(CO)(PPh3)2
- Key Features :
- Contains two PPh3 ligands, one CO, and one chloride.
- Catalytic Role : Active in hydroformylation but less selective than the target compound due to fewer stabilizing ligands .
- Synthesis : Derived from rhodium recovery in waste solutions, highlighting recyclability but requiring harsh nitric acid treatment .
C. (Acetylacetonato)dicarbonylrhodium(I)
- CAS No.: 14874-82-9
- Formula : Rh(C5H7O2)(CO)2
- Key Features :
- Lacks PPh3 but includes two CO ligands and an acetylacetonate (acac) chelate.
- Rhodium Content : 40% (higher than the target compound), reducing catalyst loading but increasing cost .
- Reactivity : Less steric hindrance from ligands enhances CO insertion rates but reduces regioselectivity in hydroformylation .
Catalytic Performance and Stability
Parameter | Rh(PPh3)(CO)(acac) | RhCl(PPh3)3 | RhCl(CO)(PPh3)2 | Rh(acac)(CO)2 |
---|---|---|---|---|
Ligand Environment | PPh3, CO, acac | 3 PPh3, Cl | 2 PPh3, CO, Cl | 2 CO, acac |
Rhodium Content (%) | 20.9 | ~18.5 | ~19.2 | 40 |
Air Stability | High (stable intermediates) | Low | Moderate | Moderate |
Catalytic Selectivity | High (acac stabilizes active site) | Moderate (broad substrate range) | Moderate (competing pathways) | Low (fast but unselective) |
Industrial Use | Hydroformylation | Hydrogenation | Hydroformylation (secondary) | Specialty reactions |
Economic and Environmental Factors
- Synthesis Cost: The target compound’s use of ethanol and avoidance of toxic solvents reduce waste treatment costs compared to RhCl(CO)(PPh3)2, which requires nitric acid in recycling .
- Catalyst Lifetime : The acac ligand in Rh(PPh3)(CO)(acac) enhances thermal stability, enabling reuse in continuous reactors, unlike Rh(acac)(CO)2, which decomposes faster due to weaker ligand coordination .
Structural Insights from Crystallography
- Geometry : Rh(PPh3)(CO)(acac) adopts a slightly distorted square-planar geometry (Rh–O: 2.03–2.06 Å; Rh–P: 2.23 Å), minimizing steric clashes between PPh3 and acac ligands .
- Comparison : Tris(4-chlorophenyl)phosphine analogs exhibit longer Rh–P bonds (2.28 Å) due to electron-withdrawing Cl groups, reducing electron density at Rh and altering catalytic activity .
Q & A
Q. What are the standard synthetic methodologies for Rhodium (triphenylphosphine)carbonylacetylacetonate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves reacting rhodium precursors (e.g., Rh(acac)(CO)₂) with triphenylphosphine (PPh₃) under controlled CO pressure. For example, homogeneous catalysts are prepared by ligand substitution in solvents like toluene or dichloroethane, with rigorous exclusion of oxygen to prevent decomposition . Purification via column chromatography or recrystallization ensures high purity. Yield optimization requires balancing ligand ratios (e.g., excess PPh₃ to displace labile ligands) and reaction time, as prolonged exposure to CO can lead to byproducts like dimeric rhodium species .
Q. What spectroscopic and analytical techniques are critical for characterizing this complex, and how are data interpreted?
Answer:
- IR Spectroscopy: The ν(CO) stretch (~2000 cm⁻¹) confirms CO ligand coordination, while shifts in this band indicate electronic effects from PPh₃ .
- ³¹P NMR: A singlet near 25–30 ppm (vs. H₃PO₄) confirms the presence of PPh₃ ligands, with splitting indicating phosphine dissociation in solution .
- X-ray Diffraction: Resolves the octahedral geometry, with Rh–P and Rh–CO bond lengths (~2.3 Å and ~1.8 Å, respectively) critical for structural validation .
- Elemental Analysis: Verifies Rh content (~20.9%), essential for catalytic activity .
Q. How does this complex function in hydroformylation catalysis, and what factors dictate regioselectivity and turnover frequency?
Answer:
As a hydroformylation catalyst, the Rh center activates olefins and CO/H₂, forming aldehydes. The PPh₃ ligand enhances electron density at Rh, favoring linear aldehyde products. Key factors:
- CO Pressure: Higher pressures increase CO coordination, reducing reaction rate but improving linear selectivity .
- Temperature: Elevated temps (80–120°C) accelerate turnover but may degrade the catalyst.
- Solvent Effects: Non-polar solvents (e.g., toluene) stabilize the active Rh–H species, while polar solvents can promote side reactions .
Q. How can researchers resolve contradictions in reported catalytic activities between homogeneous and heterogeneous systems?
Answer: Discrepancies arise from differences in active site accessibility. For example:
- Homogeneous Systems: Higher activity due to uniform dispersion but face challenges in catalyst recovery .
- Heterogeneous Systems: Immobilization on porous supports (e.g., TPDB polymers) improves recyclability but may reduce activity due to diffusion limitations . Methodological adjustments, such as optimizing pore size or using silane linkers, can bridge this gap.
Q. What strategies optimize ligand substitution to enhance catalytic performance in asymmetric reactions?
Answer:
- Chiral Ligands: Replace PPh₃ with enantiopure phosphines (e.g., BINAP) to induce asymmetry, though this requires balancing steric bulk and electronic effects .
- Mixed-Ligand Systems: Combining PPh₃ with weaker-field ligands (e.g., Cl⁻) modulates Rh’s oxidation state and reactivity. Kinetic studies (e.g., variable-temperature NMR) track ligand exchange rates .
Q. How does this catalyst compare to Wilkinson’s catalyst (RhCl(PPh₃)₃) in hydrogenation and hydroformylation?
Answer:
- Hydrogenation: Wilkinson’s catalyst excels in alkene hydrogenation due to its Rh(I) center and labile Cl⁻ ligand, whereas the acetylacetonate complex is less active .
- Hydroformylation: The carbonyl and acetylacetonate ligands in this compound stabilize the Rh–H intermediate, making it superior for aldehyde synthesis .
Q. What are the stability constraints of this complex under varying experimental conditions?
Answer:
- Thermal Stability: Decomposes above 180°C, necessitating reactions below 120°C .
- Oxygen Sensitivity: Rh–P bonds oxidize in air; use Schlenk techniques or gloveboxes for handling .
- Storage: Store at 2–8°C under inert gas to prevent ligand dissociation .
Q. How can computational methods (e.g., DFT) complement experimental studies of its reaction mechanisms?
Answer:
DFT calculations model transition states (e.g., alkene insertion into Rh–H bonds) and predict regioselectivity. Comparing computed ν(CO) IR frequencies with experimental data validates proposed intermediates .
Properties
Molecular Formula |
C24H23O3PRh |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/b;4-3-;; |
InChI Key |
RHKGZYVYKXVQSD-MECAPONASA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origin of Product |
United States |
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